molecular formula C28H20BrN3O2 B14144370 1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile CAS No. 1212186-63-4

1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B14144370
CAS No.: 1212186-63-4
M. Wt: 510.4 g/mol
InChI Key: PQSFKKNPAJDAOW-UHFFFAOYSA-N
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Description

1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is a complex organic compound with a unique structure that combines a pyrroloquinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile typically involves multiple steps, including the formation of the pyrroloquinoline core and the introduction of the bromo and methoxy substituents. Common synthetic routes may involve:

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone.

    Introduction of the Bromo and Methoxy Groups: These groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as bromine and methanol in the presence of a catalyst.

    Final Coupling and Functionalization: The final steps may involve coupling reactions to introduce the carbonyl and dicarbonitrile groups, using reagents such as acyl chlorides and cyanides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chloro-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
  • 1-[(3-bromo-4-ethoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
  • 1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarboxylate

Uniqueness

The uniqueness of 1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both bromo and methoxy groups, along with the pyrroloquinoline core, makes it a versatile compound for various applications.

Properties

CAS No.

1212186-63-4

Molecular Formula

C28H20BrN3O2

Molecular Weight

510.4 g/mol

IUPAC Name

1-(3-bromo-4-methoxybenzoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C28H20BrN3O2/c1-34-23-13-11-20(15-21(23)29)27(33)26-25(19-8-3-2-4-9-19)28(16-30,17-31)24-14-12-18-7-5-6-10-22(18)32(24)26/h2-15,24-26H,1H3

InChI Key

PQSFKKNPAJDAOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CC=C5)Br

Origin of Product

United States

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